

Measuring ERK2 Kinase Activity: Application Notes and Protocols for ERKtide Substrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ERKtide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the kinetic activity of Extracellular signal-regulated kinase 2 (ERK2), a key enzyme in cell signaling pathways, using the synthetic peptide substrate **ERKtide**. These guidelines are intended for researchers in academia and industry, including those involved in drug discovery and development.

Introduction to ERK2 and ERKtide

Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling cascade. This pathway is central to the regulation of numerous cellular processes, including proliferation, differentiation, and survival. The activation of ERK2 is mediated by upstream kinases (MEK1/2) through dual phosphorylation on threonine and tyrosine residues within its activation loop. Once activated, ERK2 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating their function.

Given its central role in cell signaling, ERK2 is a major target for therapeutic intervention, particularly in oncology. The development of ERK2 inhibitors requires robust and reliable methods for quantifying its kinase activity. **ERKtide** is a synthetic peptide substrate specifically designed for assaying ERK2 activity. It contains a consensus phosphorylation motif for ERK2, making it an efficient and specific substrate for in vitro kinase assays.

Quantitative Kinetic Data for ERK2 Substrates

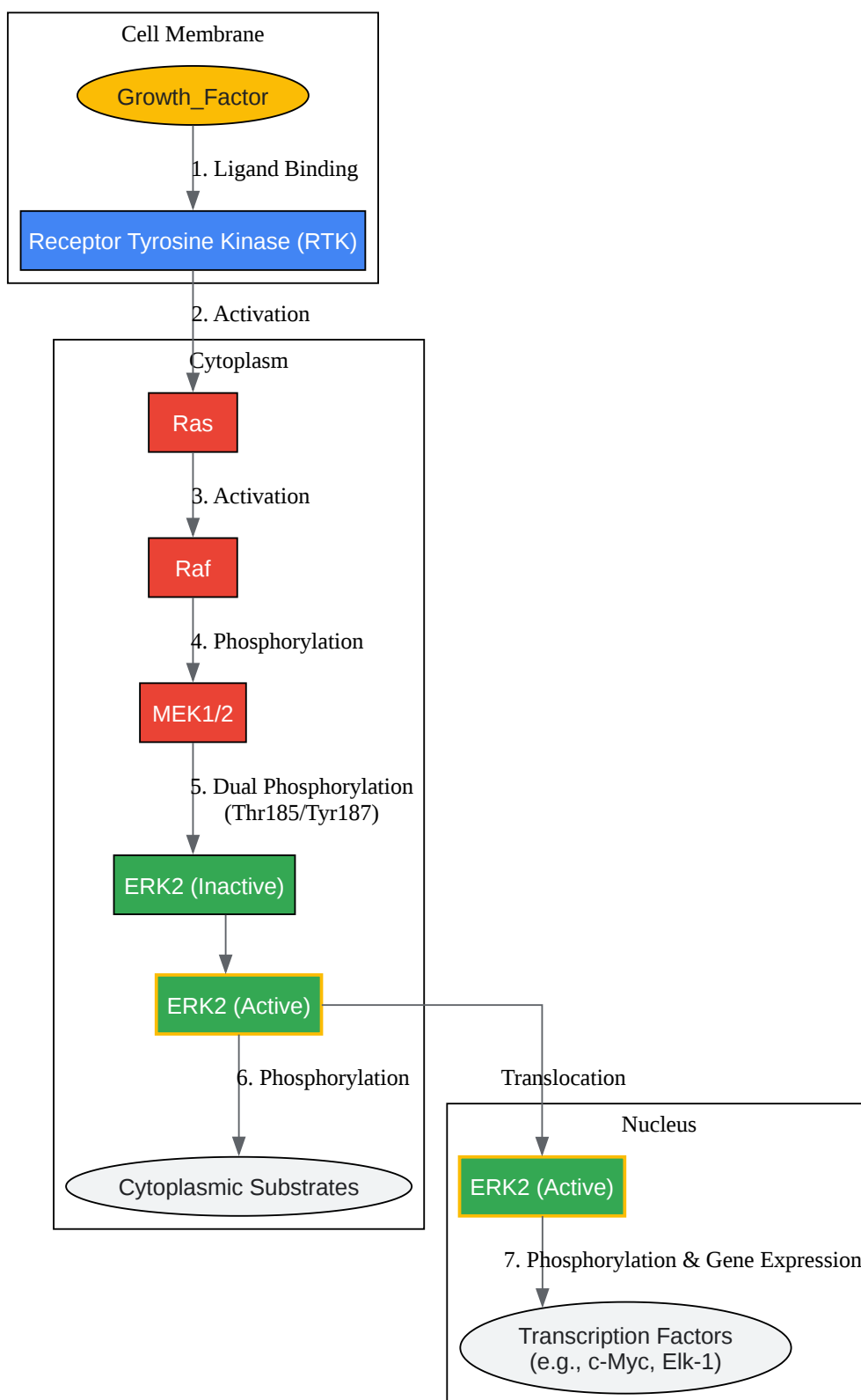
The efficiency of ERK2 phosphorylation can be quantified by determining the Michaelis-Menten constants, K_m (substrate concentration at half-maximal velocity) and k_{cat} (catalytic turnover number). The ratio k_{cat}/K_m represents the catalytic efficiency of the enzyme. While specific kinetic constants for the generic "**ERKtide**" can vary depending on the exact sequence and assay conditions, the following table presents kinetic parameters for well-characterized modular peptide substrates of ERK2, Sub-D and Sub-F, which are analogous to **ERKtide**.^[1] For comparison, data for the bona fide protein substrate Ets-1 is also included.^[1]

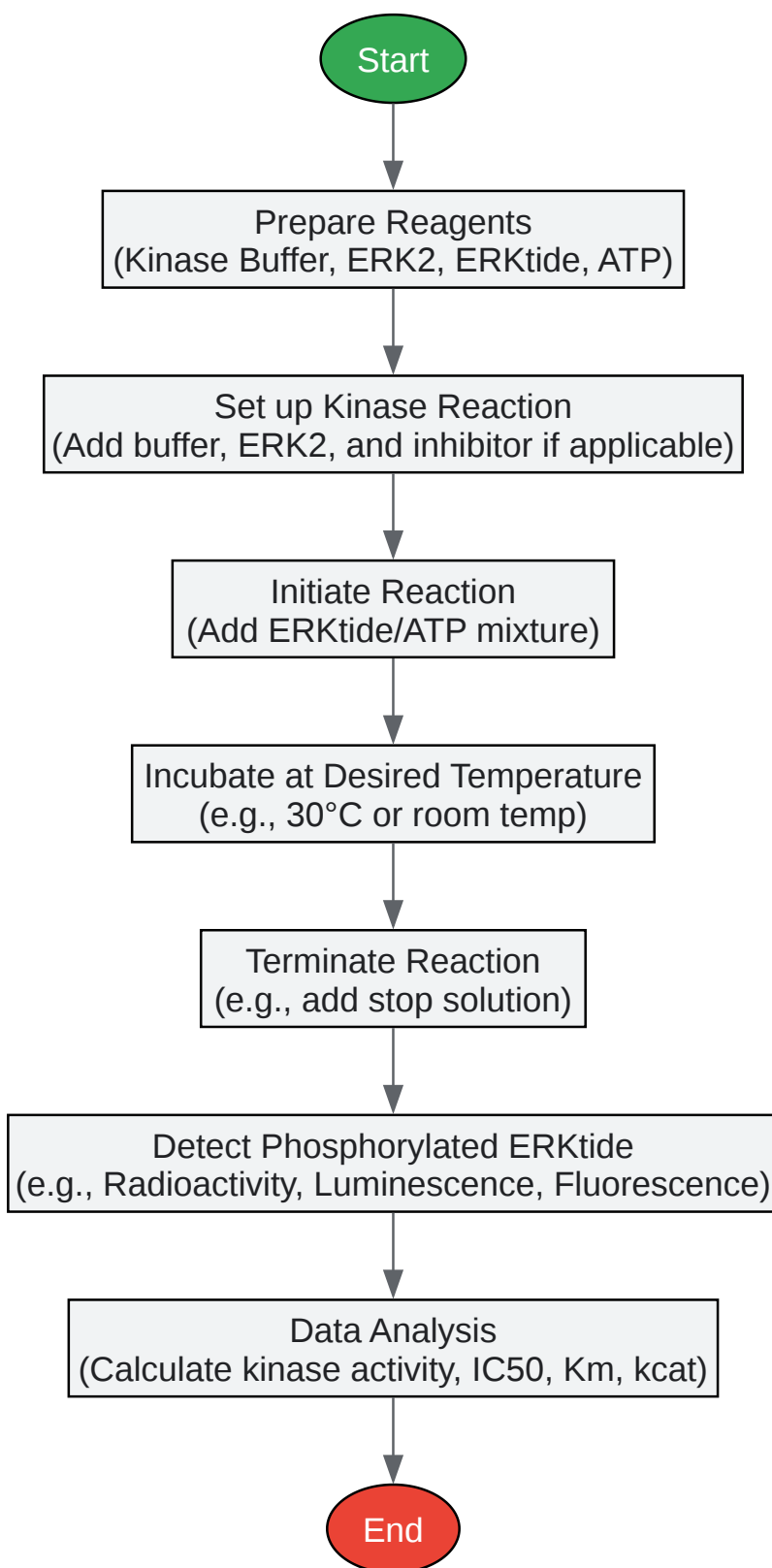
Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)
Sub-D	1.5 ± 0.3	9.0 ± 0.6	6.0×10^6
Sub-F	5.0 ± 0.9	10 ± 0.7	2.0×10^6
Ets-1	1.5 ± 0.2	9.0 ± 0.5	6.0×10^6

Table 1: Steady-state kinetic parameters for the phosphorylation of peptide and protein substrates by ERK2. Data adapted from a study on modular peptide substrates.^[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERK2 signaling pathway and a general experimental workflow for measuring its kinase activity.





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References

- 1. Examining Docking Interactions on ERK2 with Modular Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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